N-[(2,5-dimethylfuran-3-yl)methyl]-1-benzothiophene-2-carboxamide
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Overview
Description
N-[(2,5-dimethylfuran-3-yl)methyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both furan and thiophene rings in the structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving appropriate precursors.
Amidation reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylfuran-3-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
N-[(2,5-dimethylfuran-3-yl)methyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxamide derivatives: These compounds share the benzo[b]thiophene core and exhibit similar biological activities.
Furan-containing compounds: Compounds with furan rings also show diverse chemical reactivity and biological properties.
Uniqueness
N-[(2,5-dimethylfuran-3-yl)methyl]-1-benzothiophene-2-carboxamide is unique due to the combination of furan and thiophene rings in its structure.
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-10-7-13(11(2)19-10)9-17-16(18)15-8-12-5-3-4-6-14(12)20-15/h3-8H,9H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAAYMBGJDOLMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2=CC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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